(4-Ethoxyphenyl)(pyrrolidin-1-yl)methanone (4-Ethoxyphenyl)(pyrrolidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15018035
InChI: InChI=1S/C13H17NO2/c1-2-16-12-7-5-11(6-8-12)13(15)14-9-3-4-10-14/h5-8H,2-4,9-10H2,1H3
SMILES:
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol

(4-Ethoxyphenyl)(pyrrolidin-1-yl)methanone

CAS No.:

Cat. No.: VC15018035

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

(4-Ethoxyphenyl)(pyrrolidin-1-yl)methanone -

Specification

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
IUPAC Name (4-ethoxyphenyl)-pyrrolidin-1-ylmethanone
Standard InChI InChI=1S/C13H17NO2/c1-2-16-12-7-5-11(6-8-12)13(15)14-9-3-4-10-14/h5-8H,2-4,9-10H2,1H3
Standard InChI Key NNNYSOBABPYXSK-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)C(=O)N2CCCC2

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of (4-Ethoxyphenyl)(pyrrolidin-1-yl)methanone is C₁₃H₁₇NO₂, with a molecular weight of 219.28 g/mol. The compound features:

  • A 4-ethoxyphenyl group (aromatic ring with an ethoxy substituent at the para position), which enhances lipophilicity and electron-donating capacity.

  • A pyrrolidine ring (five-membered secondary amine), contributing to basicity and hydrogen-bonding potential.

  • A methanone bridge connecting the two moieties, enabling planar geometry and dipole interactions.

The ethoxy group (-OCH₂CH₃) increases steric bulk compared to smaller substituents like methoxy (-OCH₃), potentially influencing binding interactions in biological systems .

Synthetic Methodologies

Decarboxylative-Decarbonylative Coupling

A prominent synthesis route involves arylglyoxylic acids and dithiocarbamates. For example:

  • 4-Ethoxyphenylglyoxylic acid is prepared via oxidation of 4-ethoxyacetophenone using selenium dioxide (SeO₂) in pyridine .

  • The glyoxylic acid reacts with pyrrolidine dithiocarbamate in the presence of (NH₄)₂S₂O₈ and a palladium catalyst [(dppf)PdCl₂], yielding the target compound via decarboxylative-decarbonylative coupling .

This method achieves moderate to high yields (60–85%) and is scalable for industrial applications .

Oxidative Amidation of Alcohols

An alternative approach employs visible light-driven catalysis using lead-free metal halide perovskites (e.g., Cs₃Cu₂Br₅). Here, 4-ethoxybenzyl alcohol is oxidized to the corresponding aldehyde, which undergoes condensation with pyrrolidine under aerobic conditions . This green chemistry method minimizes toxic byproducts and operates at ambient temperatures .

Physicochemical Properties

PropertyValue/DescriptionSource
Melting Point112–114°C (predicted)
SolubilitySoluble in DMSO, THF, ethyl acetate
LogP (Partition Coefficient)2.8 (calculated)
UV-Vis Absorptionλₘₐₓ ≈ 270 nm (aromatic π→π*)

The compound exhibits moderate lipophilicity, facilitating membrane permeability in biological systems. Its solubility in polar aprotic solvents suggests utility in solution-phase reactions .

Chemical Reactivity

Nucleophilic Acyl Substitution

The methanone carbonyl group undergoes reactions with nucleophiles such as Grignard reagents or hydrides. For instance, reduction with sodium borohydride (NaBH₄) yields a secondary alcohol derivative .

Electrophilic Aromatic Substitution

The 4-ethoxyphenyl ring participates in nitration and sulfonation at the meta position due to the electron-donating ethoxy group. This reactivity is exploitable for functionalizing the aromatic core .

Pyrrolidine Modifications

The pyrrolidine nitrogen can be alkylated or protonated, altering the compound’s basicity. Quaternary ammonium salts derived from this group have shown enhanced antimicrobial activity in analogs.

Biological Activities and Applications

Antimicrobial Activity

Structural analogs, such as (4-methoxyphenyl)(pyrrolidin-1-yl)methanone, exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–16 µg/mL . The ethoxy variant is hypothesized to improve membrane penetration due to increased hydrophobicity.

CNS Modulation

Pyrrolidine methanones interact with GABA receptors and serotonin transporters, suggesting potential antidepressant or anxiolytic applications . Computational docking studies predict moderate affinity for the 5-HT₁A receptor (Ki ≈ 150 nM) .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceNotable Activity
(4-Methoxyphenyl)(pyrrolidin-1-yl)methanoneMethoxy (-OCH₃) vs. ethoxy (-OCH₂CH₃)Higher aqueous solubility
(4-Fluorophenyl)(pyrrolidin-1-yl)methanoneFluorine substituentEnhanced metabolic stability
Phenyl(pyrrolidin-1-yl)methanoneUnsubstituted phenyl ringLower antimicrobial potency

The ethoxy group balances lipophilicity and metabolic stability, positioning (4-Ethoxyphenyl)(pyrrolidin-1-yl)methanone as a versatile scaffold for drug discovery .

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